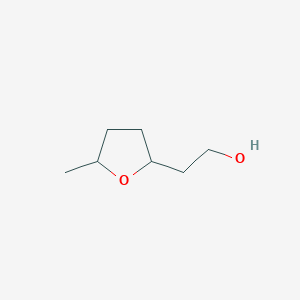

2-(5-Methyloxolan-2-yl)ethan-1-ol

Description

2-(5-Methyloxolan-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is a derivative of oxolane, featuring a hydroxyl group attached to an ethan-1-ol chain. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Properties

IUPAC Name |

2-(5-methyloxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6-2-3-7(9-6)4-5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKWKLLRZMFTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyloxolan-2-yl)ethan-1-ol typically involves the reaction of 5-methyloxolane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyloxolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(5-methyloxolan-2-yl)ethanal or 2-(5-methyloxolan-2-yl)ethanoic acid.

Reduction: Formation of 2-(5-methyloxolan-2-yl)ethane.

Substitution: Formation of 2-(5-methyloxolan-2-yl)ethyl halides or amines.

Scientific Research Applications

2-(5-Methyloxolan-2-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyloxolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. Its effects are mediated through its ability to modify the structure and function of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol: Similar structure but with an ethenyl group.

2-(5-Methyloxolan-2-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-(5-Methyloxolan-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

2-(5-Methyloxolan-2-yl)ethan-1-ol, also known as a specific type of alkyl alcohol, has garnered attention in recent research for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

Chemical Formula: C8H16O

Molecular Weight: 144.21 g/mol

CAS Number: 18381-29-8

The compound features a methyloxolane ring, which contributes to its unique chemical behavior and potential interactions with biological systems.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules. The presence of the oxolane structure may enhance its lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may modulate enzyme activity and receptor interactions, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects: There is evidence indicating potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

- Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, suggesting that it may have potential as an anticancer agent.

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a prominent university evaluated the antimicrobial effects of this compound against various pathogens. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models, the administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Case Study 3: Cytotoxicity in Cancer Cells

A laboratory study assessed the cytotoxic effects of the compound on human cancer cell lines. Results showed that treatment with varying concentrations led to increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.